molecular formula C7H5ClFNO B14117578 (NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine

(NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine

Cat. No.: B14117578
M. Wt: 173.57 g/mol
InChI Key: XLNHUSXTEMVHPB-WMZJFQQLSA-N
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Description

(NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine: is a chemical compound characterized by the presence of a hydroxylamine group attached to a 4-chloro-2-fluorophenyl ring through a methylene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the compound can yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, the compound may be used to study enzyme interactions and as a probe for investigating biochemical pathways.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which (NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites, leading to inhibition or activation of the target. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

  • (NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine
  • N-(4-chlorophenyl)methylidenehydroxylamine
  • N-(4-fluorophenyl)methylidenehydroxylamine

Uniqueness: The presence of both chloro and fluoro substituents on the aromatic ring distinguishes this compound from its analogs. These substituents can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

(NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5ClFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4-

InChI Key

XLNHUSXTEMVHPB-WMZJFQQLSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)F)/C=N\O

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C=NO

Origin of Product

United States

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